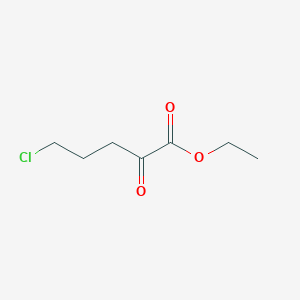
1-Amino-4-hydroxybutan-2-one
Overview
Description
1-Amino-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H9NO2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 4-hydroxybutan-2-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium bromide (NH4Br), which avoids the use of metals, bases, and ligands .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Products include 4-oxobutanoic acid and 4-hydroxybutanoic acid.
Reduction: Products include 1,4-butanediol and 1-amino-4-hydroxybutane.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
1-Amino-4-hydroxybutan-2-one has numerous applications in scientific research:
Biology: The compound is employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 1-amino-4-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in reductive amination reactions, leading to the formation of chiral amines and amino alcohols. These interactions are crucial for its applications in biocatalysis and pharmaceutical synthesis .
Comparison with Similar Compounds
4-Hydroxybutan-2-one: A structural analog with a hydroxyl group at position 4.
Butan-2-one: A simpler ketone without the amino and hydroxyl groups.
1-Amino-2-propanol: A related amino alcohol with a shorter carbon chain.
Uniqueness: 1-Amino-4-hydroxybutan-2-one is unique due to its dual functional groups (amino and hydroxyl) on a butanone backbone, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules and bioactive compounds .
Properties
IUPAC Name |
1-amino-4-hydroxybutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-4(7)1-2-6/h6H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYVTWYOQHMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538506 | |
| Record name | 1-Amino-4-hydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87395-84-4 | |
| Record name | 1-Amino-4-hydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester](/img/structure/B3057970.png)




![N-[(4-methylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3057978.png)

